molecular formula C26H23N7O B2886224 (E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 578747-48-5

(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2886224
CAS No.: 578747-48-5
M. Wt: 449.518
InChI Key: FFHYMCPJSALVKH-OCSSWDANSA-N
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Description

(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its intricate structure, which includes a pyrroloquinoxaline core, a phenylpropyl group, and a pyridinylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesisThe final step involves the formation of the pyridinylmethylene moiety through a condensation reaction with pyridine-4-carbaldehyde under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyridinylmethylene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it may interact with specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to intercalate into DNA and interact with proteins makes it a valuable compound for research in medicinal chemistry and molecular biology.

Properties

IUPAC Name

2-amino-N-(3-phenylpropyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O/c27-24-22(26(34)29-14-6-9-18-7-2-1-3-8-18)23-25(32-21-11-5-4-10-20(21)31-23)33(24)30-17-19-12-15-28-16-13-19/h1-5,7-8,10-13,15-17H,6,9,14,27H2,(H,29,34)/b30-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHYMCPJSALVKH-OCSSWDANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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